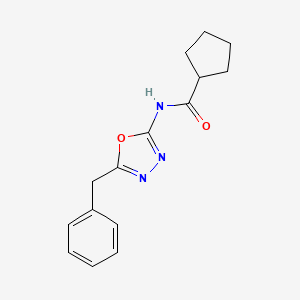

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c19-14(12-8-4-5-9-12)16-15-18-17-13(20-15)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPSXGZFMOAVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NN=C(O2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves the cyclization of acylhydrazides with carboxylic acids. One common method includes the reaction of benzyl hydrazine with cyclopentanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . The reaction mixture is then purified using chromatography techniques to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Dehydrating Agents: Phosphorus oxychloride, polyphosphoric acid.

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different chemical and biological properties .

Scientific Research Applications

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and photophysical properties.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with nucleic acids and proteins, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural differences and biological activities between N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide and analogous compounds from the literature:

Key Comparisons:

Heterocyclic Core

- 1,3,4-Oxadiazole vs. Tetrazole/Triazole: The 1,3,4-oxadiazole ring in the target compound is less polar than tetrazole or triazole rings, which may enhance metabolic stability and bioavailability. Triazoles (e.g., in ) offer additional sites for functionalization but may introduce steric hindrance.

Substituent Effects

- Benzyl vs. However, aryl groups with electron-donating (e.g., methoxy in 2h ) or electron-withdrawing (e.g., bromo in 2j ) substituents in analogs enhance activity by modulating electronic and steric properties.

Linkage Type

- Amide vs. Urea/Thiourea: The amide linkage in the target compound is less flexible than urea/thiourea linkages in , possibly restricting conformational freedom and enhancing target specificity. Urea/thiourea derivatives exhibit stronger hydrogen-bonding capacity, which may explain their pronounced plant growth-regulating activities .

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : C_{15}H_{16}N_{4}O_{2}

- Molecular Weight : 284.32 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. The following sections summarize key findings:

1. Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have demonstrated activity against various bacterial strains and fungi. In a study assessing the antimicrobial efficacy of oxadiazole derivatives, it was found that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

2. Inhibition of Enzymatic Activity

This compound has been studied for its potential as an inhibitor of specific enzymes. In particular, its activity against monoamine oxidase (MAO) has been highlighted in related oxadiazole compounds.

A study indicated that certain oxadiazole derivatives could selectively inhibit MAO-B with low nanomolar IC50 values. While specific data for this compound is limited, the structural similarities suggest potential for similar activity.

3. Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have been documented in several studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

In an experimental model using lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives showed a significant reduction in TNF-alpha and IL-6 levels. This suggests that this compound may possess similar anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial efficacy. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Enzyme Inhibition

A comparative analysis with known MAO inhibitors revealed that structurally similar oxadiazole compounds exhibited IC50 values in the low nanomolar range. This suggests that further investigation into this compound may yield promising results as a selective MAO-B inhibitor.

Q & A

Advanced Question

- Target selection : Prioritize enzymes with known oxadiazole interactions (e.g., LOX, AChE) .

- Docking software : AutoDock Vina or Schrödinger Suite for ligand-protein docking .

- Key parameters :

- Grid box centered on active sites (e.g., AChE: residues Ser203, His447) .

- Scoring functions (e.g., MM-GBSA) to rank binding affinities .

- Validation : Compare with co-crystallized ligands (e.g., PDB ID: 4EY7) .

How should researchers address contradictions in bioactivity data across studies?

Advanced Question

Contradictions may stem from assay conditions or compound purity. Mitigation strategies:

- Replicate experiments : Under identical conditions (pH, temperature, substrate concentration) .

- Purity validation : HPLC (≥95% purity) and elemental analysis .

- Statistical analysis : Use ANOVA or t-tests to assess significance of variations .

What structural modifications enhance the bioactivity of oxadiazole-carboxamide derivatives?

Advanced Question

SAR Insights :

- Benzyl substitution : Electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzyl ring enhance LOX inhibition .

- Cyclopentane modification : Bulky substituents (e.g., methyl groups) improve hydrophobic interactions with enzyme pockets .

- Oxadiazole replacement : Thiadiazole analogs show reduced stability but higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.